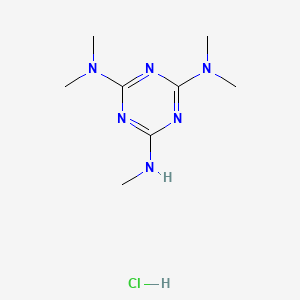

Pentamethylmelamine hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

35832-09-8 |

|---|---|

Molekularformel |

C8H17ClN6 |

Molekulargewicht |

232.71 g/mol |

IUPAC-Name |

2-N,2-N,4-N,4-N,6-N-pentamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride |

InChI |

InChI=1S/C8H16N6.ClH/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5;/h1-5H3,(H,9,10,11,12);1H |

InChI-Schlüssel |

GTXYDUGJWZBXOI-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)C)N(C)C.Cl |

Kanonische SMILES |

CNC1=NC(=NC(=N1)N(C)C)N(C)C.Cl |

Andere CAS-Nummern |

35832-09-8 |

Verwandte CAS-Nummern |

16268-62-5 (Parent) |

Haltbarkeit |

Bulk: A sample stored at 60 °C for 30 days showed no decomposition (TLC). Solution: A 2% solution in water (pH = 2.9), showed no decomposition after 7 days at room temperature (TLC). |

Löslichkeit |

Solvent Heat Solubility (mg/mL) (mg/mL) (with heat as free base) 0.1 N HC1 none; moderate approximately 15 - 20 (mg/mL) (with heat as free base) H2O strong approximately 3.6 (mg/mL) (with heat as free base) MeOH moderate > 150 (mg/mL) (with heat as free base) 95% EtOH moderate > 200 (mg/mL) (with heat as free base) CHC13 none > 200 (mg/mL) (with heat as free base) DMSO none > 100 (mg/mL) (with heat as free base) |

Synonyme |

pentamethylmelamine pentamethylmelamine hydrochloride pentamethylmelamine monohydrochloride |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Pentamethylmelamine (B108020) Hydrochloride

The synthesis of N-methylated melamines, including pentamethylmelamine, has been systematically explored. A foundational approach involves the reaction of melamine (B1676169) with an excess of methylamine (B109427) under elevated temperature and pressure. The degree of methylation can be controlled by adjusting the amount of methylamine used and by the removal of ammonia (B1221849) as it is generated during the reaction. google.com While the synthesis of the free base, pentamethylmelamine, is well-documented, the preparation of its hydrochloride salt is a subsequent acid-base reaction.

A common laboratory-scale method for the preparation of hydrochloride salts involves dissolving the amine base in a suitable organic solvent, such as isopropanol (B130326) or a chloroform-ethanol mixture, followed by the addition of hydrochloric acid. niscpr.res.ingoogle.com The hydrochloride salt then precipitates out of the solution and can be collected by filtration and purified by recrystallization. For instance, in the synthesis of related compounds, a solution of the amine in methanol (B129727) is cooled in an ice bath and acidified with a saturated methanolic HCl solution to a pH of 1-2 to yield the hydrochloride salt.

Another established method that can be adapted for the synthesis of pentamethylmelamine hydrochloride involves the reaction of a suitable precursor with a methylating agent, followed by treatment with hydrochloric acid. For example, the synthesis of N,N-dimethyl-p-phenylenediamine hydrochloride involves the reaction of paranitrochlorobenzene with dimethylamine (B145610) hydrochloride, followed by reduction and subsequent treatment with hydrogen chloride gas. google.com This highlights a general strategy of forming the amine and then converting it to the hydrochloride salt.

The reaction conditions for these established pathways, such as temperature, pressure, and solvent, are critical for achieving high yields and purity. For instance, the synthesis of N-methylated melamines can be carried out at high temperatures and pressures, necessitating the use of specialized reactor materials. google.com

Table 1: Established Synthetic Methods for Amine Hydrochloride Salts

| Method | Description | Key Reagents |

| Acidification of Amine Base | Dissolving the free amine base in an organic solvent and adding hydrochloric acid to precipitate the hydrochloride salt. | Amine, Hydrochloric Acid, Organic Solvent (e.g., Isopropanol, Methanol) |

| Reaction with Amine Hydrochloride | Utilizing a pre-formed amine hydrochloride as a reactant in a multi-step synthesis. | Amine Hydrochloride, Various Reactants |

| In-situ Hydrochloride Formation | Generating the hydrochloride salt directly in the reaction mixture by introducing hydrogen chloride gas. | Amine, Hydrogen Chloride Gas, Organic Solvent |

Novel Approaches and Methodological Innovations in Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of amine compounds and their salts. While specific novel methods for this compound are not extensively reported, general innovative approaches in amine synthesis can be considered. One such approach is the use of phase transfer catalysis, which has been successfully employed in the synthesis of other amine-containing compounds like naftifine. niscpr.res.in This method can enhance reaction rates and yields by facilitating the transfer of reactants between different phases.

Furthermore, innovations in catalyst development are constantly providing new avenues for synthesis. For example, the use of zinc borohydride (B1222165) or tin cyanoborohydride in the reduction of related ketone precursors to form amines has been reported. google.com Such catalytic systems could potentially be adapted for the synthesis of pentamethylmelamine from a suitable carbonyl precursor.

The development of one-pot synthesis procedures represents another significant innovation. These methods, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of reduced waste, lower costs, and improved efficiency. While a specific one-pot synthesis for this compound is not detailed in the literature, the principles of one-pot synthesis are widely applicable in organic chemistry.

Synthesis of N-Substituted Melamine Derivatives and Analogs

The synthesis of N-substituted melamine derivatives is a broad area of research, driven by the desire to create new materials and biologically active compounds. researchgate.net Starting from pentamethylmelamine, further N-substitution could theoretically be achieved at the remaining secondary amine position.

General methods for the synthesis of N-substituted derivatives often involve the reaction of a melamine precursor with a suitable electrophile. For instance, the synthesis of N-substituted maleimides has been achieved by reacting a substituted aniline (B41778) with maleic anhydride. ucl.ac.be A similar strategy could potentially be employed to introduce new functional groups onto the pentamethylmelamine scaffold.

The synthesis of s-triazolo[4,3-a]-1,3,5-triazines from N-substituted pentamethylmelamine compounds has also been explored, indicating that pentamethylmelamine can serve as a building block for more complex heterocyclic systems. aston.ac.uk The reactivity of the remaining N-H bond in pentamethylmelamine allows for a range of derivatization reactions, leading to a diverse library of analogs with potentially new properties.

Table 2: Examples of N-Substituted Melamine Derivatives

| Derivative Type | Synthetic Approach | Potential Starting Material |

| N-Alkylated Melamines | Reaction with alkyl halides or other alkylating agents. | Partially methylated melamine |

| N-Acylated Melamines | Reaction with acyl chlorides or anhydrides. | Melamine or N-methylated melamine |

| Triazolo-melamines | Cyclization reactions involving N-substituted melamine precursors. | N-substituted pentamethylmelamine |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and understanding the metabolic fate of compounds. researchgate.net While specific isotopic labeling studies on this compound are not prominently featured in the reviewed literature, the general principles are well-established and applicable.

For mechanistic studies of the synthesis of pentamethylmelamine, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled methylating agents could be used. By tracking the position of the isotopic label in the final product and any byproducts, the reaction pathway and the role of intermediates can be determined. For instance, using ¹³C-labeled methylamine would allow for the precise tracking of the methyl groups as they are added to the melamine core.

In the context of studying the metabolism or biological activity of pentamethylmelamine, stable isotopes like deuterium, carbon-13, and nitrogen-15 (B135050) are commonly employed. ucl.ac.be The introduction of these labels allows for the use of mass spectrometry and NMR spectroscopy to identify metabolites and understand how the compound is processed in biological systems. For example, replacing hydrogen atoms with deuterium can alter the metabolic profile of a drug, a phenomenon known as the kinetic isotope effect, which can provide insights into the sites of metabolic attack.

The synthesis of isotopically labeled compounds often requires the use of labeled starting materials. For example, ¹³C-labeled methyl groups can be introduced into proteins by adding labeled amino acid precursors to cell cultures. isotope.com A similar approach could be used to synthesize isotopically labeled pentamethylmelamine for detailed mechanistic investigations.

Table 3: Common Isotopes Used in Labeling Studies

| Isotope | Application | Detection Method |

| Deuterium (²H) | Mechanistic studies, altering metabolic pathways. | Mass Spectrometry, NMR Spectroscopy |

| Carbon-13 (¹³C) | Tracing carbon backbones in reactions and metabolism. | Mass Spectrometry, NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | Studying reactions and metabolism involving nitrogen atoms. | Mass Spectrometry, NMR Spectroscopy |

Metabolic and Biotransformational Pathways of Pentamethylmelamine Hydrochloride

Enzymatic Biotransformation Processes in Experimental Systems

The biotransformation of pentamethylmelamine (B108020) (PMM) is primarily an oxidative process mediated by the hepatic microsomal enzyme system. nih.gov Experimental studies using rat and mouse liver microsomal preparations have demonstrated that the metabolism of PMM is dependent on the presence of NADPH and molecular oxygen, which are characteristic requirements for cytochrome P-450-mediated reactions. capes.gov.br

The involvement of the cytochrome P-450 system is further substantiated by observations that pretreatment of experimental animals with phenobarbital, a known inducer of microsomal enzymes, leads to an increase in the covalent binding of PMM metabolites to microsomal macromolecules. capes.gov.br Conversely, the addition of SKF 525-A, an inhibitor of cytochrome P-450, reduces this covalent binding. capes.gov.br These findings collectively indicate that the enzymatic biotransformation of pentamethylmelamine is a critical step in its metabolic pathway, driven by hepatic microsomal oxidation. nih.govcapes.gov.br

Identification and Characterization of Major and Minor Metabolites

The metabolism of pentamethylmelamine results in the formation of several demethylated metabolites. These metabolites have been identified and characterized in various biological samples, including plasma, through methods such as high-pressure liquid chromatography, gas chromatography, and mass spectrometry. nih.govnih.gov

The primary metabolic pathway involves the sequential removal of methyl groups from the parent compound. The major and minor metabolites that have been consistently detected in both preclinical and human studies are detailed below. nih.govnih.gov

Table 1: Major and Minor Metabolites of Pentamethylmelamine

| Metabolite Name | Abbreviation | Classification |

| N2,N2,N4,N6-Tetramethylmelamine | TeMM | Major Metabolite |

| N2,N4,N6-Trimethylmelamine | TrMM | Metabolite |

| Dimethylmelamine | DMM | Metabolite |

| Monomethylmelamine | MMM | Minor Metabolite |

In human plasma, N2,N2,N4,N6-tetramethylmelamine, N2,N4,N6-trimethylmelamine, dimethylmelamine, and monomethylmelamine have all been identified. nih.gov Studies have shown that the terminal plasma half-lives of these metabolites increase as the number of methyl groups decreases. nih.gov Monomethylmelamine has been noted as the major metabolite in some tumor tissues. nih.gov

Prodrug Activation Mechanisms and Metabolic Intermediates

Pentamethylmelamine is considered a prodrug, a compound that is pharmacologically inactive until it is converted into its active form within the body through metabolic processes. nih.govibs.fr The therapeutic activity of PMM is not attributed to the parent molecule itself but rather to its metabolic byproducts. nih.gov

The activation of pentamethylmelamine is initiated by the enzymatic N-demethylation process, which is catalyzed by hepatic microsomal enzymes. nih.gov This process leads to the formation of unstable hydroxymethyl intermediates. These reactive intermediates are crucial for the compound's cytotoxic effects. nih.gov

The proposed mechanism for prodrug activation involves the following steps:

Hepatic Microsomal Oxidation: The cytochrome P-450 enzyme system hydroxylates one of the methyl groups of pentamethylmelamine.

Formation of Hydroxymethyl Metabolites: This oxidation results in the formation of a reactive N-hydroxymethyl intermediate, such as N-Hydroxymethylpentamethylmelamine. psu.edu

Generation of Formaldehyde (B43269): The unstable hydroxymethyl intermediate can then spontaneously decompose to generate formaldehyde and a demethylated melamine (B1676169) derivative. nih.gov

The antitumor activity of pentamethylmelamine is believed to be mediated by these intermediate hydroxymethyl metabolites and the resulting formaldehyde, which can induce cytotoxicity. nih.gov This mechanism of action highlights the importance of metabolic activation for the therapeutic efficacy of pentamethylmelamine.

In Vitro Metabolic Profiling and Species-Specific Differences

In vitro metabolic studies using liver microsomes have been instrumental in elucidating the metabolic pathways of pentamethylmelamine. capes.gov.br These studies have confirmed that both rat and mouse liver microsomes can metabolically activate PMM, leading to the covalent binding of its metabolites to microsomal proteins. capes.gov.br

Significant species-specific differences in the metabolism and disposition of pentamethylmelamine have been observed. For instance, studies in rabbits have shown that PMM is extensively demethylated, with less than 1% of the administered dose being excreted unchanged in the urine over 24 hours. nih.gov In humans, pentamethylmelamine is rapidly cleared from the plasma, with a terminal half-life of approximately 2.2 hours in patients with normal liver function. nih.gov The clearance rate is, however, affected by liver function, with abnormalities leading to an increased half-life and reduced total clearance. nih.gov

Table 2: Species-Specific Metabolic Observations for Pentamethylmelamine

| Species | Key Metabolic Findings | Reference |

| Rat | Extensive first-pass metabolism in the liver. nih.gov Covalent binding of metabolites to liver microsomes observed. capes.gov.br | capes.gov.brnih.gov |

| Mouse | Metabolic activation by liver microsomes demonstrated. capes.gov.br | capes.gov.br |

| Rabbit | Extensive demethylation with minimal urinary excretion of the parent drug. nih.gov Rapid gastrointestinal absorption followed by significant first-pass metabolism. nih.gov | nih.gov |

| Human | Rapid plasma clearance with a half-life of 2.2 hours. nih.gov Metabolism is influenced by liver function. nih.gov Identification of tetramethyl-, trimethyl-, dimethyl-, and monomethylmelamine metabolites in plasma. nih.gov | nih.gov |

These differences underscore the importance of considering species-specific metabolic profiles when extrapolating preclinical data to human clinical scenarios.

First-Pass Metabolism Studies in Preclinical Models

First-pass metabolism refers to the metabolic breakdown of a drug in the liver and gut wall after oral administration, before it reaches systemic circulation. nih.govyoutube.com Studies in preclinical models, particularly in rats, have demonstrated that pentamethylmelamine undergoes significant first-pass metabolism. nih.gov

In a study using male Wistar rats, the bioavailability of PMM administered via the portal vein or intraduodenally was only about 50% of that observed after intravenous administration. nih.gov This finding indicates substantial presystemic metabolism occurring in the liver. nih.gov The study also revealed that PMM is completely absorbed after intraduodenal administration, with no evidence of intestinal metabolism, pinpointing the liver as the primary site of this first-pass effect. nih.gov

Furthermore, the plasma concentration of the first metabolite, N2,N2,N4,N6-tetramethylmelamine, was significantly higher when PMM was administered via the portal vein or intraduodenally compared to intravenous or intraarterial administration. nih.gov This observation provides further evidence for the extensive hepatic extraction and metabolism of pentamethylmelamine during its first pass through the liver. nih.gov

Molecular and Cellular Mechanisms of Action in Experimental Systems

Interactions with Intracellular Macromolecules: DNA and Protein Adduct Formation

The cytotoxic effects of pentamethylmelamine (B108020) are believed to stem from its metabolic activation to reactive intermediates that can form covalent adducts with crucial cellular macromolecules such as DNA and proteins.

Studies involving radiolabelled PMM have demonstrated its ability to irreversibly bind to both DNA and proteins in vivo. In a murine reticular cell sarcoma model, the extent of this binding was found to be time-dependent. nih.gov The metabolic activation of PMM is a prerequisite for this interaction. The primary metabolite, N-methylolpentamethylmelamine, a carbinolamine intermediate, is thought to be a key player. This intermediate can covalently bind to microsomal proteins and, to a greater extent, to calf thymus DNA in vitro. nih.gov

Further investigation into the nature of this interaction has revealed the formation of a reactive iminium ion from N-methylol-pentamethylmelamine. This electrophilic species is considered responsible for the alkylation of guanine (B1146940) residues within the DNA structure. While direct characterization of specific PMM-DNA adducts is not extensively documented, the formation of DNA-protein cross-links has been observed at a low frequency in mouse leukemia L1210 cells treated with activated PMM. nih.gov However, in the same study, DNA single-strand breaks or interstrand cross-links were not detected. nih.gov The irreversible binding of PMM's metabolites to macromolecules is considered a critical event initiating its cytotoxic cascade.

Table 1: Interaction of Pentamethylmelamine (PMM) and its Metabolites with Macromolecules

| Interacting Molecule | Target Macromolecule | Experimental System | Key Findings | Reference(s) |

| ¹⁴C-PMM | DNA and Proteins | Murine M5076/73A reticular cell sarcoma (in vivo) | Irreversible binding observed. | nih.gov |

| N-methylolpentamethylmelamine | Microsomal Protein, Calf Thymus DNA | Rat hepatic microsomes (in vitro) | Covalent binding to both protein and DNA. | nih.gov |

| Activated PMM | DNA, Protein | Mouse leukemia L1210 cells | Low frequency of DNA-protein cross-links; no single-strand or interstrand cross-links. | nih.gov |

Modulation of Cellular Signaling Pathways and Regulatory Networks

The interaction of pentamethylmelamine's metabolites with cellular components can trigger alterations in signaling pathways that govern cell fate. While specific studies on PMM hydrochloride's direct impact on a wide array of signaling networks are limited, evidence suggests the involvement of key pathways in the cytotoxic response to related compounds.

For instance, studies on the broader class of agents that includes melamine (B1676169) derivatives have implicated pathways such as the PI3K/Akt and MAPK signaling cascades in mediating cellular responses to cytotoxic stress. nih.govnih.govnih.gov The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its inhibition can lead to apoptosis. nih.gov The MAPK pathway is involved in transducing extracellular signals to the nucleus to control a variety of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov

Although direct evidence linking PMM to the modulation of these specific pathways is not yet robust, the induction of apoptosis by its parent compound, HMM, and related metabolites suggests that these critical cell survival and death signaling networks are likely perturbed.

Mechanistic Insights into Biological Activity in In Vitro Cell Line Models

The cytotoxic activity of pentamethylmelamine and its metabolites has been evaluated in various in vitro cancer cell line models, providing insights into its mechanism of action.

In a human ovarian cancer cell line, the cytotoxicity of PMM was found to be time-dependent. While short-term exposure (24 hours) required high concentrations to inhibit [³H]TdR uptake, longer incubation periods (120 hours) resulted in significant cytotoxicity at much lower concentrations. nih.gov This suggests that the biological effects of PMM may be cumulative, possibly related to the gradual accumulation of its active metabolites and their subsequent interaction with cellular targets.

It is crucial to note that PMM itself is a metabolite of HMM, and studies have shown that HMM requires metabolic activation to exert its cytotoxic effects. nih.gov The hydroxylated metabolite of HMM, hydroxymethylpentamethylmelamine (HMPMM), has been identified as a potent cytotoxic agent in murine cell lines. nih.gov The cytotoxic activity of these metabolites is not believed to be primarily due to the release of formaldehyde (B43269). nih.govnih.gov

The differential sensitivity of various cancer cell lines to PMM and its parent compound highlights the importance of cellular metabolism in determining the drug's efficacy.

Table 2: In Vitro Cytotoxicity of Pentamethylmelamine (PMM) and Related Compounds

| Compound | Cell Line | Assay | Key Findings | Reference(s) |

| PMM | Human ovarian cancer | [³H]TdR uptake | Time-dependent cytotoxicity observed. | nih.gov |

| Hexamethylmelamine (HMM) | Murine RC, P388, P388D1 | MTT, [³H]TdR uptake | Inactive without metabolic activation. | nih.gov |

| Hydroxymethylpentamethylmelamine (HMPMM) | Murine RC, P388, P388D1 | MTT, [³H]TdR uptake | Demonstrated cytotoxic activity. | nih.gov |

Influence on Cellular Processes and Homeostasis in Experimental Settings

The covalent modification of macromolecules and the disruption of signaling pathways by pentamethylmelamine's metabolites ultimately lead to profound effects on fundamental cellular processes, disrupting cellular homeostasis.

A key consequence of treatment with agents that damage DNA, such as alkylating agents, is the induction of cell cycle arrest. This provides the cell with an opportunity to repair the damage before proceeding with division. Studies on related compounds that affect polyamine metabolism have shown that depletion of these molecules can lead to cell cycle arrest at the G1 phase. nih.gov This arrest is often accompanied by the upregulation of cell cycle inhibitors such as p53, p21(Waf1/Cip1), and p27(Kip1). nih.gov The activation of the p53 tumor suppressor protein is a common response to DNA damage and can trigger either cell cycle arrest or apoptosis. youtube.com

If the cellular damage is too severe to be repaired, the cell may undergo apoptosis, or programmed cell death. The induction of apoptosis is a hallmark of many effective anticancer agents. The activation of apoptotic pathways ensures the elimination of damaged cells, preventing the propagation of potentially harmful mutations. While direct studies on PMM-induced apoptosis are not extensively detailed, the cytotoxic nature of its metabolites strongly suggests the engagement of apoptotic machinery. nih.govnih.gov

The disruption of normal cellular processes by PMM and its metabolites represents a significant stress on the cell, leading to a loss of cellular homeostasis and ultimately contributing to its cytotoxic effect. nih.gov

Investigation of Alkylating Properties and Their Cellular Consequences

The anticancer activity of pentamethylmelamine is largely attributed to the alkylating properties of its metabolites. nih.gov Alkylating agents are a class of compounds that introduce alkyl groups into nucleophilic sites on macromolecules, with DNA being a primary target. nih.gov

The metabolic activation of PMM, through N-demethylation and subsequent hydroxylation, generates electrophilic species, most notably the iminium ion derived from N-methylolpentamethylmelamine. nih.gov This reactive intermediate can then attack electron-rich sites on DNA bases, with the N7 position of guanine being a common target for many alkylating agents.

The formation of these DNA adducts can have several cellular consequences. They can physically obstruct the DNA replication and transcription machinery, leading to the inhibition of these vital processes. nih.gov The cell recognizes these adducts as DNA damage, which triggers the DNA damage response (DDR). mdpi.comcrownbio.comnih.gov The DDR is a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. nih.gov

While PMM-activated metabolites have been shown to form DNA-protein cross-links, they did not appear to induce single-strand or interstrand DNA breaks in one study. nih.gov This suggests that the nature of the DNA lesions induced by PMM may differ from that of other classical alkylating agents. The persistence of DNA adducts and the cell's ability to repair them are critical determinants of the ultimate cytotoxic outcome.

Pharmacological Evaluation in Preclinical Models: Mechanistic Focus

In Vitro Pharmacological Characterization in Diverse Cell Culture Systems

The in vitro activity of pentamethylmelamine (B108020) hydrochloride has been assessed across a range of cell culture systems to understand its cytotoxic effects and mechanism of action at the cellular level.

Initial studies revealed that pentamethylmelamine itself requires prolonged exposure to exert a cytotoxic effect on cancer cells. Its activity is largely attributed to its metabolic conversion to more reactive species. A key metabolic pathway involves the formation of N-methylolmelamines, which are significantly more toxic than the parent compound. This increased toxicity is due to the release of formaldehyde (B43269), a highly cytotoxic agent that can induce cellular damage. nih.gov

The cytotoxic effects of pentamethylmelamine and its metabolites have been observed in various cell lines, including PC6 plasmacytoma, L1210 leukemia, and Walker 256 ascites cells. nih.gov While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) for pentamethylmelamine hydrochloride are not extensively reported in a comparative table across a wide array of cell lines, the available literature indicates that its potency is cell line-dependent and influenced by the metabolic capacity of the cells. The generation of formaldehyde from its metabolites is a critical determinant of its cytotoxic activity. nih.gov

Further mechanistic investigations into the cellular effects of compounds with similar modes of action, such as those that induce DNA damage or interfere with the cell cycle, provide a framework for understanding the potential actions of this compound. For instance, agents that cause DNA damage can trigger cell cycle arrest at various checkpoints (G1, S, or G2/M) to allow for DNA repair, or if the damage is too severe, induce apoptosis (programmed cell death). The interaction of pentamethylmelamine's metabolites with DNA suggests that it may activate these cellular pathways.

Table 1: In Vitro Effects of this compound and its Metabolites

| Cell Line | Observed Effect | Putative Mechanism | Reference |

| PC6 Plasmacytoma | Cytotoxicity with prolonged exposure | Metabolic activation to formaldehyde-releasing metabolites | nih.gov |

| L1210 Leukemia | Cytotoxicity | Primarily attributed to formaldehyde release from N-methylol metabolites | nih.gov |

| Walker 256 Ascites | Cytotoxicity | Primarily attributed to formaldehyde release from N-methylol metabolites | nih.gov |

Application in Experimental Murine Tumor Models for Mechanistic Studies

The antitumor activity and underlying mechanisms of this compound have been investigated in several experimental murine tumor models. These in vivo studies provide valuable insights into the compound's pharmacological action in a more complex biological system.

A significant study utilized the M5076/73A reticular cell sarcoma, a murine solid tumor known to be sensitive to pentamethylmelamine. researchgate.net In this model, the metabolism of radiolabeled pentamethylmelamine and its irreversible binding to macromolecules like DNA and proteins were examined. The study revealed that the binding of metabolites derived from the melamine (B1676169) ring to these macromolecules had a more significant in vivo relevance compared to metabolites from the methyl groups. researchgate.net This interaction with DNA and proteins is a key aspect of its antitumor mechanism, as it can disrupt cellular functions and lead to cell death. The time course of this macromolecular binding was found to be similar in both the tumor and the liver, indicating that the metabolic activation and subsequent binding are not strictly tumor-specific. researchgate.net

The findings from the M5076/73A tumor model underscore the importance of metabolic activation for the antitumor activity of pentamethylmelamine. The covalent binding of its reactive metabolites to crucial cellular components like DNA provides a mechanistic basis for its cytotoxic effects observed in vivo.

Assessment of Biological Responses in Defined Animal Models

The systemic biological effects of this compound have been assessed in defined animal models, primarily in mice, to understand its broader physiological impact beyond its direct antitumor activity.

Further investigation into the neuropharmacological effects revealed that pentamethylmelamine influences the levels of key neurotransmitters in the brain. For instance, a dose of 100 mg/kg was found to decrease the levels of noradrenaline while increasing the concentration of its metabolite, 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), in the telencephalon. nih.gov Additionally, alterations in the levels of dopamine (B1211576) and its metabolites, homovanillic acid (HVA) and dihydroxyphenylacetic acid (DOPAC), were observed in the striatum. nih.gov These findings indicate that some of the biological responses to pentamethylmelamine are associated with changes in the metabolism and/or release of brain catecholamines. nih.gov

Cross-Species Comparative Pharmacological Studies (e.g., rat, mouse)

Comparative pharmacological studies between different animal species are crucial for understanding potential differences in drug metabolism, efficacy, and toxicity, which can have implications for clinical translation. While direct, comprehensive comparative studies for this compound between rats and mice are limited, insights can be drawn from broader studies on drug metabolism in these species.

Research comparing the metabolic capabilities of liver and intestinal tissues in rats and mice has highlighted significant species-specific differences in the activity of cytochrome P450 (CYP450) enzymes, which are critical for the metabolism of many drugs, including melamine derivatives. For instance, the expression of different CYP3A isoforms, a key family of drug-metabolizing enzymes, varies between the liver and intestine and also between rats and mice. rug.nl In mice, CYP3A13 is more predominantly expressed in the intestine, while CYP3A11, CYP3A25, and CYP3A41 are more abundant in the liver, a pattern that shows some similarity to rats. rug.nl

These species- and tissue-specific differences in metabolic enzyme profiles can lead to variations in the rate and pathway of pentamethylmelamine metabolism. This, in turn, could affect the generation of active metabolites and, consequently, the compound's pharmacological and toxicological profile in each species. For example, differences in the formation rates of various metabolites have been observed between rat and mouse liver slices for other compounds, with the liver-to-intestine activity ratio also varying between the two species. rug.nl Such findings emphasize that the metabolic fate and subsequent biological effects of this compound cannot be simply extrapolated from one species to another.

Investigation of Organ-Specific Biological Effects (e.g., brain, liver)

The investigation of organ-specific biological effects is critical for understanding the full pharmacological profile of a compound. For this compound, research has focused on its impact on the brain and liver, two organs that are significantly involved in its activity and metabolism.

Brain:

Studies have shown that pentamethylmelamine and its metabolites can cross the blood-brain barrier and exert effects on the central nervous system (CNS). In mice, the compound has been shown to alter the metabolism of brain catecholamines, which is associated with observed neurological effects. nih.gov Research in patients with intracerebral tumors revealed that pentamethylmelamine concentrations were generally higher in tumor tissue compared to concurrent plasma concentrations, suggesting accumulation in the brain. nih.gov The metabolites of pentamethylmelamine, including tetramethylmelamine, trimethylmelamine, and dimethylmelamine, were also detected in brain tumor samples. nih.gov The neurological toxicity observed with pentamethylmelamine appears to be linked to the pharmacokinetics of the parent drug and its demethylated metabolites. rug.nl

Liver:

The liver plays a central role in the metabolism of this compound, and this metabolic function is closely linked to its biological effects. The antitumor activity of the compound is thought to be mediated by intermediate hydroxymethyl metabolites produced through hepatic microsomal oxidation. rug.nl However, this metabolic activation can also lead to organ-specific toxicity.

Hepatocellular toxicity, indicated by elevated serum transaminases, has been observed, particularly in individuals with pre-existing liver metastases. nih.gov The function of the liver has a significant impact on the pharmacokinetics of pentamethylmelamine. Abnormal liver function is correlated with an increased half-life and reduced total clearance of the drug. rug.nl Furthermore, impaired liver function can also decrease the clearance of its demethylated metabolites, which is associated with increased CNS toxicity. rug.nl Studies in mice have also investigated the effect of related compounds on liver cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov

Structure Activity Relationship Sar Investigations of Pentamethylmelamine Hydrochloride and Analogs

Correlating Structural Modifications with Altered Metabolic Fate

The metabolic transformation of a drug molecule is a critical determinant of its therapeutic efficacy and toxicity profile. For Pentamethylmelamine (B108020) and its analogs, the metabolic fate is intricately linked to their chemical structure, primarily the N-methyl substituents on the melamine (B1676169) ring.

The primary metabolic pathway for Pentamethylmelamine is N-demethylation , a process mediated by hepatic microsomal enzymes. This sequential removal of methyl groups leads to the formation of a series of metabolites, including tetramethylmelamine, trimethylmelamine, dimethylmelamine, and ultimately monomethylmelamine. The rate and extent of this demethylation process are directly influenced by the number and position of the methyl groups.

Derivatization Strategies for Modulating Molecular Interactions

The s-triazine scaffold of Pentamethylmelamine offers a versatile platform for chemical modification to modulate its molecular interactions with biological targets and improve its therapeutic index. nih.gov Derivatization strategies can be broadly categorized based on the targeted portion of the molecule.

One key strategy involves the modification of the exocyclic amino groups . Given that N-demethylation is a critical step in both activation and detoxification, altering the substituents on the nitrogen atoms can profoundly impact the molecule's biological activity. The introduction of groups other than methyl, such as larger alkyl chains, aryl groups, or heterocyclic moieties, can influence the compound's affinity for metabolic enzymes and its interaction with target proteins. nih.gov For instance, the synthesis of s-triazine derivatives incorporating morpholine (B109124) or piperidine (B6355638) rings has been explored to enhance anticancer activity. nih.govmdpi.com

The goal of these derivatization strategies is to optimize the compound's ability to interact with key cellular targets, such as enzymes involved in DNA synthesis or repair, or to enhance its selective accumulation in tumor cells. Molecular docking studies on various s-triazine derivatives have shown that specific substitutions can lead to favorable interactions with the active sites of target enzymes like phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor (EGFR). tandfonline.commdpi.comekb.eg These computational insights can guide the synthesis of novel analogs with improved binding affinities and inhibitory activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on Pentamethylmelamine hydrochloride are not extensively reported, the principles and methodologies have been widely applied to the broader class of s-triazine derivatives and other anticancer agents. ekb.egresearchgate.netnih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for cytotoxicity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters and validation techniques, such as cross-validation and external test sets.

For triazine derivatives, QSAR studies have highlighted the importance of various descriptors in determining their anticancer activity. For example, studies on other triazole derivatives have indicated that steric and electrostatic fields around the molecule are significant contributors to their biological effect. nih.gov The development of a robust QSAR model for Pentamethylmelamine analogs could provide valuable insights into the key structural features required for optimal activity and guide the design of new, more potent derivatives.

Impact of Functional Group Variations on Biological Activity in Experimental Models

The biological activity of Pentamethylmelamine and its analogs is highly sensitive to variations in their functional groups, particularly the N-methyl substituents. In vitro studies using various cancer cell lines have provided crucial data on how these structural modifications translate to differences in cytotoxicity.

A key finding is that the metabolic activation through N-demethylation is a prerequisite for the cytotoxic effects of Pentamethylmelamine. nih.gov This is evidenced by the observation that Pentamethylmelamine and its parent compound, Hexamethylmelamine, require prolonged incubation times to exert their cytotoxic effects, allowing for metabolic conversion to active species.

In contrast, N-methylolmelamines , which are hydroxymethylated intermediates in the metabolic pathway, exhibit significantly higher and more rapid cytotoxicity. nih.gov This is attributed to their ability to readily release formaldehyde (B43269), a potent cytotoxic agent, and to act as direct alkylating agents.

The following interactive table summarizes the in vitro cytotoxicity data for Pentamethylmelamine and its related compounds against PC6 plasmacytoma cells, illustrating the impact of N-methylation on biological activity.

| Compound | Number of Methyl Groups | Relative Cytotoxicity (Compared to Hexamethylmelamine) |

| Hexamethylmelamine | 6 | Baseline |

| Pentamethylmelamine | 5 | Similar to Hexamethylmelamine |

| Tetramethylmelamine | 4 | Increased cytotoxicity compared to Hexamethylmelamine |

| Trimethylmelamine | 3 | Further increased cytotoxicity |

| Pentamethylmonomethylolmelamine | 5 (+ 1 methylol) | Significantly more toxic than Hexamethylmelamine |

This table is a representation of findings from in vitro studies and is intended for illustrative purposes. Actual IC50 values can vary depending on the cell line and experimental conditions.

These findings underscore the critical role of the N-methyl groups in the bioactivation and resulting cytotoxicity of Pentamethylmelamine and its analogs. The progressive demethylation leads to metabolites with potentially increased activity, while the formation of N-methylol intermediates represents a highly toxic species. This complex interplay between metabolism and functional group variation is a central theme in the structure-activity relationship of this class of compounds.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Quantitative Analysis in Biological Matrices

The quantitative analysis of Pentamethylmelamine (B108020) (PMM) and its metabolites in biological matrices like plasma and urine is crucial for pharmacokinetic studies. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose. nih.govresearchgate.net

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

A sensitive and specific HPLC assay has been developed for the simultaneous determination of PMM and its demethylated metabolites in human plasma. nih.gov This method typically involves:

Sample Preparation: Extraction of the compounds from plasma using a solvent like ethyl acetate. nih.gov

Chromatographic Separation: A reverse-phase column is commonly used with a mobile phase consisting of a buffer (e.g., KH2PO4, pH 5.5) and an organic modifier like acetonitrile. nih.gov A gradient elution is often employed to achieve optimal separation of PMM and its various metabolites within a reasonable timeframe. nih.gov

Detection: UV detection at a specific wavelength, such as 240 nm, allows for the quantification of the separated compounds. nih.gov

Internal Standard: To ensure accuracy and precision, an internal standard, such as Hexamethylmelamine, is often used. nih.gov

This HPLC-UV method has demonstrated a lower limit of sensitivity of 300 ng/ml for PMM and its metabolites. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For higher sensitivity and selectivity, LC-MS/MS methods are employed. researchgate.netusda.gov These methods offer significant advantages in detecting low concentrations of the analyte in complex biological matrices. A typical LC-MS/MS method for a related compound, melamine (B1676169), involves:

Sample Preparation: Extraction procedures can vary, with methods like protein precipitation or liquid-liquid extraction being common. itrlab.commdpi.com

Chromatographic Separation: Similar to HPLC-UV, a reverse-phase or hydrophilic interaction chromatography (HILIC) column is used to separate the analyte from other matrix components. usda.govmdpi.com

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantification. mdpi.com

LC-MS/MS methods can achieve very low limits of detection and quantification, making them suitable for detailed pharmacokinetic and preclinical studies. researchgate.net For instance, a validated LC-MS/MS method for melamine in milk reported a limit of quantification of 0.01 mg/kg. researchgate.net

Interactive Data Table: Chromatographic Conditions for PMM Analysis

| Parameter | HPLC-UV nih.gov | LC-MS/MS (General) usda.govmdpi.com |

| Column | Reverse-phase | Reverse-phase or HILIC |

| Mobile Phase | Acetonitrile and KH2PO4 buffer (pH 5.5) | Acetonitrile/water with formic acid or ammonium (B1175870) formate |

| Detection | UV at 240 nm | Tandem Mass Spectrometry (MRM mode) |

| Internal Standard | Hexamethylmelamine | Deuterated analog of the analyte |

| Lower Limit of Sensitivity | 300 ng/ml | Can be significantly lower (e.g., ng/mL to pg/mL range) |

Spectroscopic Techniques for Structural Elucidation of Metabolites

The identification and structural elucidation of Pentamethylmelamine metabolites are critical for understanding its biotransformation pathways. nih.gov Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.govnih.gov

Mass Spectrometry (MS):

Tandem mass spectrometry (MS/MS) is a key technique for identifying metabolites. nih.gov By analyzing the fragmentation patterns of the parent drug and its metabolites, structural information can be deduced. youtube.com Collision-induced dissociation (CID) is a common fragmentation technique used to generate characteristic product ions that help in identifying the site of metabolic modification, such as demethylation. nih.gov The high resolution and sensitivity of modern mass spectrometers allow for the analysis of complex mixtures and the identification of low-abundance metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While MS provides information on the mass and fragmentation of metabolites, NMR spectroscopy is indispensable for the definitive structural elucidation of novel metabolites. nih.gov Advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, can reveal detailed information about the chemical structure and stereochemistry of a molecule. nih.gov However, a significant challenge with NMR is the requirement for larger quantities of purified metabolites compared to MS. nih.gov

The combined use of MS and NMR provides a comprehensive approach to metabolite identification. nih.gov MS is used for initial screening and identification of potential metabolites, and then NMR is used for the unambiguous structure determination of key metabolites. nih.govnih.gov

Development of Stability-Indicating Analytical Methods for Research Formulations

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. youtube.comnih.gov The development of a robust SIM is a regulatory requirement and essential for determining the shelf-life of a drug product. chromatographyonline.com

The process of developing a SIM for Pentamethylmelamine hydrochloride research formulations involves:

Forced Degradation Studies: The drug substance and drug product are subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net The goal is to generate potential degradation products. nih.gov A degradation of 5-20% is generally considered optimal for method validation. nih.gov

Method Development and Optimization: An appropriate chromatographic method, typically HPLC, is developed to separate the intact drug from all the degradation products. researchgate.net This involves optimizing parameters like the column, mobile phase composition, flow rate, and detector wavelength. jetir.orgtsijournals.com

Method Validation: The developed method is then rigorously validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. researchgate.netyoutube.com Specificity is a critical parameter for a SIM, as it demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradants. youtube.com

The development of a stability-indicating method provides crucial information on the degradation pathways of the drug and helps in the development of a stable formulation. nih.gov

Bioanalytical Method Validation for Preclinical Sample Analysis

Before a bioanalytical method can be used to analyze preclinical samples, it must be thoroughly validated to ensure the reliability and accuracy of the data. europa.eueuropa.eufda.gov The validation process for a method intended for Pentamethylmelamine analysis in preclinical studies would follow established regulatory guidelines. europa.eueuropa.eu

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of endogenous components in the biological matrix. qub.ac.uk

Accuracy and Precision: The accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. who.int Both are assessed at multiple concentration levels. who.int

Calibration Curve: A calibration curve is generated to establish the relationship between the instrument response and the concentration of the analyte. youtube.com Linearity over a specific concentration range is evaluated. mdpi.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. qub.ac.uk

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. who.int

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term storage at the intended temperature. who.int

A successfully validated bioanalytical method ensures that the data generated from preclinical pharmacokinetic and toxicokinetic studies are reliable and can be used to make informed decisions in the drug development process. itrlab.comnih.gov

Interactive Data Table: Key Bioanalytical Method Validation Parameters

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | Ability to differentiate the analyte from endogenous matrix components. qub.ac.uk | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Accuracy | Closeness of the determined value to the true value. who.int | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | Degree of scatter between a series of measurements. who.int | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |

| Linearity | The range of concentrations over which the method is accurate and precise. mdpi.com | Correlation coefficient (r²) ≥ 0.99. |

| LLOQ | Lowest quantifiable concentration. qub.ac.uk | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision. |

| Stability | Analyte stability under various storage and handling conditions. who.int | Analyte concentration should be within ±15% of the initial concentration. |

Q & A

Basic: What are the key considerations for designing a synthesis protocol for pentamethylmelamine hydrochloride to ensure reproducibility?

Methodological Answer:

- Optimization Parameters : Use factorial design (e.g., temperature, solvent polarity, reaction time) to identify critical variables affecting yield and purity. Reference established protocols for similar hydrochlorides (e.g., methoxyphenamine HCl synthesis ).

- Purity Validation : Employ HPLC (C18 column, UV detection) with reference standards to confirm purity >98%, as validated for phenylephrine HCl .

- Documentation : Follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, and precision .

Basic: Which analytical techniques are most robust for quantifying this compound in complex matrices?

Methodological Answer:

- Spectrophotometry : Use UV-Vis at λmax ≈ 260 nm (adjust based on solvent), calibrated against a standard curve (R² >0.99) .

- Chromatography : RP-HPLC with mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and retention time comparison to reference standards .

- Cross-Validation : Compare results from both methods to address matrix interference, as demonstrated for benzylamine HCl .

Advanced: How should researchers resolve contradictions in stability data (e.g., pH-dependent degradation vs. thermal stability)?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (e.g., pH 2–12, 25–60°C) with triplicate sampling to assess variability .

- Mechanistic Analysis : Pair kinetic studies (Arrhenius plots for thermal degradation) with spectroscopic profiling (FTIR/LC-MS) to identify degradation pathways .

- Statistical Triangulation : Apply ANOVA to compare degradation rates across conditions, ensuring p <0.05 significance .

Advanced: What methodological frameworks are optimal for designing in vivo studies on this compound?

Methodological Answer:

- PICO Framework : Define P opulation (e.g., murine models), I ntervention (dosage range), C omparator (placebo/analogues), O utcomes (bioavailability, toxicity) .

- Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity testing, including humane endpoints and institutional review board approval .

- Data Integration : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate plasma concentration with efficacy .

Advanced: How can green chemistry principles be integrated into the analysis of this compound?

Methodological Answer:

- Solvent Reduction : Replace acetonitrile in HPLC with ethanol-water mixtures, validated for phenylephrine HCl analysis .

- Waste Minimization : Adopt microfluidic techniques for synthesis, reducing solvent use by 80% compared to batch methods .

- Energy Efficiency : Optimize reaction conditions via microwave-assisted synthesis, as applied to chlorpheniramine maleate .

Basic: What experimental parameters are critical for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with monthly HPLC analysis to track degradation .

- Light Sensitivity : Use amber vials and UV/Vis monitoring to detect photodegradation products .

- Humidity Control : Store samples in desiccators with silica gel, referencing methoxyphenamine HCl stability protocols .

Advanced: How to validate a novel analytical method for this compound against regulatory standards?

Methodological Answer:

- ICH Q2(R1) Compliance : Validate specificity (peak purity >99%), accuracy (recovery 98–102%), and precision (%RSD <2%) .

- Cross-Lab Collaboration : Perform inter-laboratory validation using spiked samples to assess reproducibility .

- Robustness Testing : Vary HPLC flow rate (±10%) and column temperature (±5°C) to confirm method resilience .

Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

- Computational Modeling : Use DFT calculations to predict reactivity sites, validated against experimental NMR data .

- Biophysical Profiling : Combine DSC (melting point analysis) and XRD (crystalline structure) to correlate stability with molecular packing .

- Toxicogenomics : Apply RNA-seq to identify gene expression changes in hepatocyte models exposed to the compound .

Basic: How to conduct a systematic literature review on this compound’s pharmacological properties?

Methodological Answer:

- Database Selection : Use PubMed, SciFinder, and Web of Science with keywords: “this compound” AND (“pharmacokinetics” OR “toxicity”) .

- Inclusion Criteria : Filter studies post-2010, peer-reviewed, with full-text availability. Exclude patents and non-English papers .

- Data Extraction : Tabulate findings (e.g., IC50, LD50) using PRISMA guidelines to minimize bias .

Advanced: What strategies address gaps in understanding the compound’s mechanism of action (MoA)?

Methodological Answer:

- Target Deconvolution : Use siRNA screening or CRISPR-Cas9 knockout libraries to identify critical cellular pathways .

- Metabolomic Profiling : Apply LC-MS/MS to track metabolite changes in treated cell lines, cross-referenced with KEGG pathways .

- Comparative Studies : Benchmark against structurally related compounds (e.g., hexamethylmelamine) to isolate functional groups driving MoA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.